molecular formula C22H17N3O B14469133 9-Ethyl-3-(5-phenyl-1,3,4-oxadiazol-2-YL)-9H-carbazole CAS No. 65698-75-1

9-Ethyl-3-(5-phenyl-1,3,4-oxadiazol-2-YL)-9H-carbazole

Cat. No.: B14469133
CAS No.: 65698-75-1
M. Wt: 339.4 g/mol
InChI Key: AYTREXLRXXVELR-UHFFFAOYSA-N
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Description

9-Ethyl-3-(5-phenyl-1,3,4-oxadiazol-2-YL)-9H-carbazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a carbazole core substituted with an ethyl group and a phenyl-oxadiazole moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in organic chemistry, materials science, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Ethyl-3-(5-phenyl-1,3,4-oxadiazol-2-YL)-9H-carbazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Carbazole Core: The carbazole core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-nitrobiphenyl, under acidic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl bromide in the presence of a strong base like potassium carbonate.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring can be formed by reacting a hydrazide derivative with a carboxylic acid derivative under dehydrating conditions, typically using phosphorus oxychloride (POCl3).

    Coupling of the Phenyl Group: The phenyl group can be introduced through a Suzuki coupling reaction using phenylboronic acid and a suitable palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

9-Ethyl-3-(5-phenyl-1,3,4-oxadiazol-2-YL)-9H-carbazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbazole nitrogen, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Alkyl halides (e.g., methyl iodide), strong bases (e.g., sodium hydride)

Major Products Formed

    Oxidation: Oxidized carbazole derivatives

    Reduction: Reduced carbazole derivatives

    Substitution: Alkylated carbazole derivatives

Scientific Research Applications

9-Ethyl-3-(5-phenyl-1,3,4-oxadiazol-2-YL)-9H-carbazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique photophysical properties.

Mechanism of Action

The mechanism of action of 9-Ethyl-3-(5-phenyl-1,3,4-oxadiazol-2-YL)-9H-carbazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects can be mediated through various pathways, including inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    9-Ethylcarbazole: Lacks the oxadiazole and phenyl groups, resulting in different chemical properties.

    3-(5-Phenyl-1,3,4-oxadiazol-2-YL)-9H-carbazole: Lacks the ethyl group, which may affect its reactivity and applications.

    9H-Carbazole: The parent compound without any substituents, used as a reference for studying the effects of various substitutions.

Uniqueness

9-Ethyl-3-(5-phenyl-1,3,4-oxadiazol-2-YL)-9H-carbazole is unique due to the combination of its functional groups, which impart distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications, particularly in the fields of materials science and pharmacology.

Properties

CAS No.

65698-75-1

Molecular Formula

C22H17N3O

Molecular Weight

339.4 g/mol

IUPAC Name

2-(9-ethylcarbazol-3-yl)-5-phenyl-1,3,4-oxadiazole

InChI

InChI=1S/C22H17N3O/c1-2-25-19-11-7-6-10-17(19)18-14-16(12-13-20(18)25)22-24-23-21(26-22)15-8-4-3-5-9-15/h3-14H,2H2,1H3

InChI Key

AYTREXLRXXVELR-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4)C5=CC=CC=C51

Origin of Product

United States

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